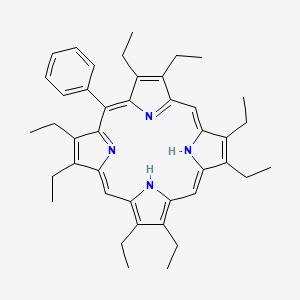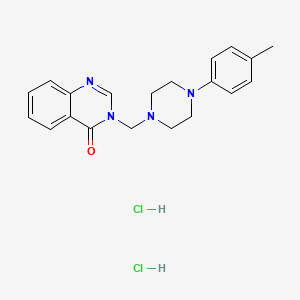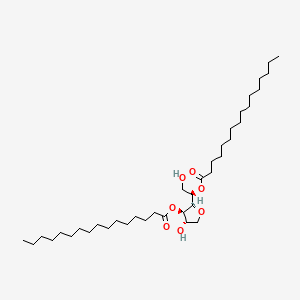
Sorbitan dipalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan dipalmitate is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol and palmitic acid. It is commonly used in cosmetics and personal care products due to its excellent emulsifying, dispersing, and stabilizing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sorbitan dipalmitate is synthesized through the esterification of sorbitol with palmitic acid. The reaction typically involves heating sorbitol and palmitic acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The reaction conditions include a temperature range of 130-170°C and the use of microwave irradiation to accelerate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous esterification process. The reaction mixture is heated under vacuum to remove water and drive the reaction to completion. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan dipalmitate primarily undergoes esterification and dehydration reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Sorbitol and palmitic acid in the presence of sulfuric acid as a catalyst.
Dehydration: Acidic resin catalysts or mineral acids like sulfuric acid.
Oxidation/Reduction: Specific oxidizing or reducing agents under controlled conditions
Major Products Formed:
Esterification: this compound.
Dehydration: Intermediate products like sorbitan and isosorbide
Aplicaciones Científicas De Investigación
Sorbitan dipalmitate has a wide range of applications in various fields:
Chemistry: Used as a surfactant and emulsifier in chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Widely used in cosmetics, personal care products, and food industries as an emulsifier and stabilizer .
Mecanismo De Acción
Sorbitan dipalmitate exerts its effects by reducing the surface tension between different phases, thereby stabilizing emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing them to mix and form stable emulsions. The compound’s amphiphilic nature enables it to adsorb at interfaces, reducing interfacial tension and promoting dispersion .
Comparación Con Compuestos Similares
- Sorbitan monostearate
- Sorbitan monooleate
- Sorbitan tristearate
- Polysorbates (e.g., Polysorbate 20, Polysorbate 80)
Comparison: Sorbitan dipalmitate is unique due to its specific fatty acid composition (palmitic acid), which imparts distinct emulsifying and stabilizing properties. Compared to other sorbitan esters, this compound has a higher melting point and better stability in formulations. Polysorbates, on the other hand, are ethoxylated sorbitan esters with different hydrophilic-lipophilic balance (HLB) values, making them suitable for different applications .
Propiedades
Número CAS |
71617-69-1 |
|---|---|
Fórmula molecular |
C38H72O7 |
Peso molecular |
641.0 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-2-[(1R)-1-hexadecanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] hexadecanoate |
InChI |
InChI=1S/C38H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(41)44-34(31-39)38-37(33(40)32-43-38)45-36(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-40H,3-32H2,1-2H3/t33-,34+,37+,38+/m0/s1 |
Clave InChI |
DNTMJTROKXRBDM-UUWWDYFTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


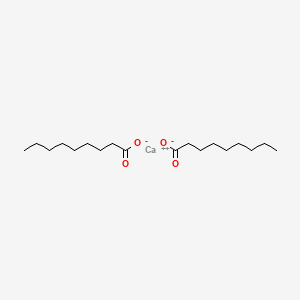
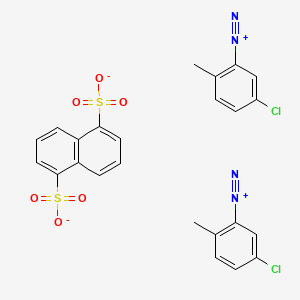


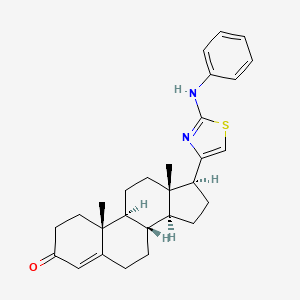
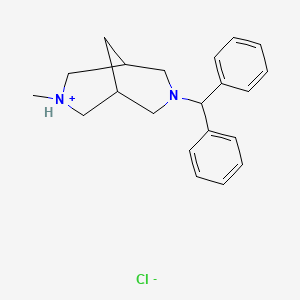

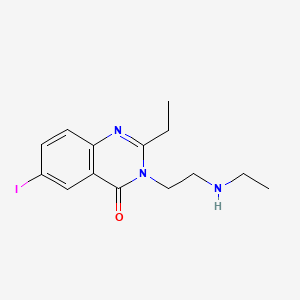
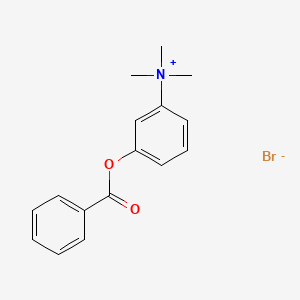
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
